N-Methyl-4-sulfanylbenzamide
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Overview
Description
4-Mercapto-N-methylbenzamide is an organic compound with the molecular formula C8H9NOS It is characterized by the presence of a mercapto group (-SH) attached to the benzene ring and an amide group (-CONH-) with a methyl substitution on the nitrogen atom
Mechanism of Action
Target of Action
N-Methyl-4-sulfanylbenzamide (also known as 4-mercapto-N-methylbenzamide) is a secondary amide, which is a frequent binding motif found in peptides and common coupling products of organic and biomolecules
Mode of Action
It has been studied for its reactivity at the nanocavities of gold and silver nanoparticle aggregates under plasmonic excitation . This process involves a hot electron-mediated conversion of this compound to p-mercaptobenzamide and p-mercaptobenzonitrile .
Biochemical Pathways
Its conversion to p-mercaptobenzamide and p-mercaptobenzonitrile under plasmonic excitation suggests that it may influence pathways involving these compounds .
Pharmacokinetics
These molecules are useful as topical microbicides but are too unstable to be used systemically .
Result of Action
Its conversion to p-mercaptobenzamide and p-mercaptobenzonitrile under plasmonic excitation suggests that it may have potential applications in the field of heterogeneous catalysis .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of gold and silver nanoparticle aggregates . The reaction rate of the compound showed negligible dependence on the external temperature, excluding the dominant role of heat in the chemical transformation at the plasmonic interface .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-4-sulfanylbenzamide typically involves the reaction of benzamide derivatives with thiol-containing reagents. One common method includes the reaction of N-methylbenzamide with thiourea in the presence of a base, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Mercapto-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Mercapto-N-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
N-Methylbenzamide: Lacks the mercapto group, making it less reactive in certain chemical reactions.
N,N-Dimethylbenzamide: Contains an additional methyl group on the nitrogen, altering its chemical properties and reactivity.
4-Methoxybenzamide:
Uniqueness: 4-Mercapto-N-methylbenzamide is unique due to the presence of both the mercapto and amide groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
N-methyl-4-sulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-9-8(10)6-2-4-7(11)5-3-6/h2-5,11H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZGYZKFDFVATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187160-34-5 |
Source
|
Record name | N-methyl-4-sulfanylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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